Chlorpromazine hydrochloride
Overview
Description
Chlorpromazine hydrochloride is a well-established antipsychotic medication that has been used to treat symptoms of schizophrenia and other psychotic disorders . It is also used to control nausea and vomiting, relieve hiccups that have lasted one month or longer, and relieve restlessness and nervousness that may occur just before surgery . It works by changing the activity of certain natural substances in the brain and other parts of the body .
Synthesis Analysis
The synthesis of Chlorpromazine hydrochloride involves the reaction of 2-chlorophenothiazine of a primary ring and a side chain of N, N-dimethyl-3-chloropropylamine, which serve as raw materials, with sodium hydroxide and tetrabutylammonium bromide, which serve as condensing agents . The resulting chlorpromazine is then salified with hydrogen chloride to synthesize chlorpromazine hydrochloride .Molecular Structure Analysis
The molecular formula of Chlorpromazine hydrochloride is C17H20Cl2N2S . It has an average mass of 355.325 Da and a monoisotopic mass of 354.072418 Da .Chemical Reactions Analysis
Chlorpromazine hydrochloride can be determined based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .Physical And Chemical Properties Analysis
Chlorpromazine hydrochloride has a density of 1.2±0.1 g/cm3, a boiling point of 450.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 92.8±0.3 cm3 .Scientific Research Applications
Antipsychotic and Sedative Effects
Chlorpromazine hydrochloride, traditionally used in medicine and psychiatry, has been observed for its significant antiemetic, sedative, and psychomotor agitation control properties. It has been administered to manage "Skid Row" alcoholic patients, showcasing its utility in sedation and nausea suppression. Additionally, it was noted for its role in alleviating mental disturbances (Sussman & Sumner, 1955; Small, Longarini, & Zamcheck, 1957)(The New England journal of medicine)(The New England journal of medicine).
Antiemetic Properties
The drug's remarkable antiemetic effect has been widely recognized. It's been particularly valued in managing nausea and vomiting related to diseases, drugs, radiation, and terminal cancer. Its mechanism involves depressing the emetic chemoreceptor trigger zone and the vomiting reflex site within the CNS (Moyer, Morris, Handley, Kent, & Mathews, 1954)(JAMA Internal Medicine).
EEG and Behavioral Effects in Children
A study explored the EEG and behavioral effects of chlorpromazine hydrochloride on children, demonstrating that EEG findings alone can indicate whether a child is receiving medication. The study revealed a significant correlation between clinical behavior changes and EEG changes, providing insights into its neuropsychiatric implications (Korein, Fish, Shapiro, Gerner, & Levidow, 1971)(Archives of general psychiatry).
Ocular and Dermal Changes
Chlorpromazine hydrochloride therapy at high doses has been reported to cause significant skin discoloration and crystalline deposits in corneas, leading to reduced visual acuity. This highlights the drug's impact on ocular and dermal health (Webber, Domniz, Sutton, Rogers, & Lawless, 2001)(Cornea).
Transdermal Drug Delivery Development
Efforts have been made to develop hydroxypropylmethylcellulose-based transdermal films to enhance the permeation of chlorpromazine hydrochloride through the skin. This approach aims to improve the delivery mechanism of the antipsychotic drug, potentially enhancing its therapeutic efficacy (Luppi, Bigucci, Baldini, Abruzzo, Cerchiara, Corace, & Zecchi, 2010)(Journal of Pharmacy and Pharmacology).
Biliary System Impact
Research has also investigated the drug's impact on bile salt synthesis, bile formation, and biliary lipid secretion, highlighting its role in inducing cholestasis and affecting the biliary system. This provides valuable insights into the physiological implications of chlorpromazine hydrochloride on body systems (Ros, Small, & Carey, 1979)(European Journal of Clinical Investigation).
Safety And Hazards
Chlorpromazine hydrochloride can cause serious eye irritation, damage fertility or the unborn child, cause cancer, cause an allergic skin reaction, cause drowsiness or dizziness, damage organs, and is very toxic to aquatic life with long-lasting effects . It is also sedating and can cause acute movement disorders, Parkinsonism, low blood pressure with dizziness, and dry mouth .
Future Directions
properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S.ClH, C17H20Cl2N2S | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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DSSTOX Substance ID |
DTXSID7024827 | |
Record name | Chlorpromazine hydrochloride | |
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Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992) | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Product Name |
Chlorpromazine hydrochloride | |
CAS RN |
69-09-0 | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | Chlorpromazine hydrochloride [USP:BAN:JAN] | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Melting Point |
378 to 385 °F (decomposes) (NTP, 1992) | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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